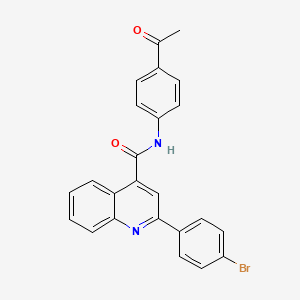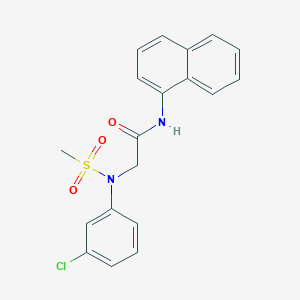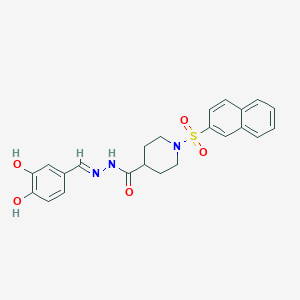![molecular formula C20H21N3O3 B6121780 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B6121780.png)
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide, also known as JNJ-42165279, is a novel isoxazolecarboxamide compound that is being investigated for its potential pharmacological properties. This compound has generated significant interest in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology.
Mecanismo De Acción
The mechanism of action of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is not fully understood, but studies have suggested that it may act as a sigma-1 receptor agonist, leading to the modulation of various cellular signaling pathways. The sigma-1 receptor is involved in the regulation of calcium homeostasis, protein synthesis, and cell survival, and its activation has been shown to have various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of protein synthesis, and the induction of autophagy. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, which may be due to its ability to modulate cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological functions of this receptor. In addition, this compound has been shown to have potential therapeutic applications in various fields of medicine, which makes it an attractive target for drug development.
However, one of the limitations of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings. In addition, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which may have improved therapeutic efficacy. In addition, further studies are needed to fully understand the mechanism of action of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide and its potential applications in various fields of medicine. Finally, the development of new methods for synthesizing and purifying this compound may improve its utility in experimental settings.
Métodos De Síntesis
The synthesis of 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide involves the reaction of 6-methyl-3-pyridinylmethanol with 2-phenylpropylamine in the presence of a base, followed by the addition of isoxazolecarboxylic acid chloride. The resulting compound is then purified through column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In neuroscience, this compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of neuronal excitability and synaptic plasticity. Studies have suggested that 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In oncology, 5-{[(6-methyl-3-pyridinyl)oxy]methyl}-N-(2-phenylpropyl)-3-isoxazolecarboxamide has been shown to have anti-tumor properties, and studies have suggested that it may have potential applications in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer. In immunology, this compound has been shown to have anti-inflammatory properties and may have potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14(16-6-4-3-5-7-16)11-22-20(24)19-10-18(26-23-19)13-25-17-9-8-15(2)21-12-17/h3-10,12,14H,11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGXSSSMOSYLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=CC(=NO2)C(=O)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-methylpyridin-3-yl)oxymethyl]-N-(2-phenylpropyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(5-methyl-3-isoxazolyl)carbonyl]-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6121701.png)
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)
![ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6121719.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(4-nitrophenyl)-2-furamide](/img/structure/B6121743.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-isopropyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6121750.png)
![methyl 4-{[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]methyl}benzoate](/img/structure/B6121756.png)
![6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6121763.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B6121770.png)

![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6121775.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-(2-fluorophenyl)pyrrolidine](/img/structure/B6121789.png)
![(3-chlorobenzyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B6121796.png)
